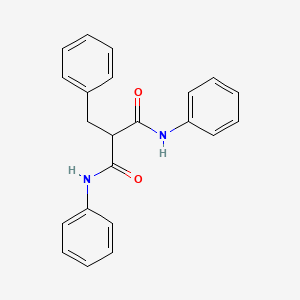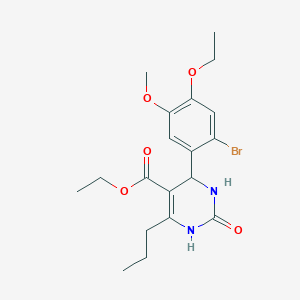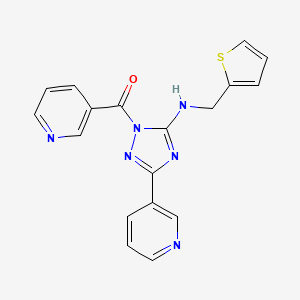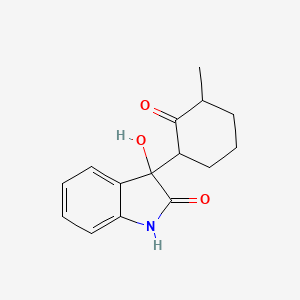
2-benzyl-N,N'-diphenylmalonamide
Vue d'ensemble
Description
2-benzyl-N,N'-diphenylmalonamide, also known as DBDMH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBDMH is a white crystalline powder that is soluble in water and organic solvents. It is primarily used as a disinfectant and oxidizing agent in water treatment, swimming pools, and spas. However, recent studies have shown that DBDMH has potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-benzyl-N,N'-diphenylmalonamide is not fully understood. However, it is believed to work by generating hypochlorous acid (HOCl) in situ, which is a potent oxidizing agent. HOCl is known to damage the cell membrane and DNA of microorganisms, leading to their death. 2-benzyl-N,N'-diphenylmalonamide has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and physiological effects:
2-benzyl-N,N'-diphenylmalonamide has been shown to have low toxicity and is generally considered safe for use in various applications. However, high concentrations of 2-benzyl-N,N'-diphenylmalonamide can cause skin and eye irritation. Ingestion of 2-benzyl-N,N'-diphenylmalonamide can cause gastrointestinal irritation, nausea, and vomiting. Long-term exposure to 2-benzyl-N,N'-diphenylmalonamide can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-benzyl-N,N'-diphenylmalonamide has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. It is also effective against a wide range of microorganisms and can be used in various applications, such as cell culture, microbiology, and biochemistry. However, 2-benzyl-N,N'-diphenylmalonamide has some limitations for use in laboratory experiments. It can interfere with some assays, such as enzyme-linked immunosorbent assay (ELISA), due to its oxidizing properties. It can also cause DNA damage, which can affect the results of genetic studies.
Orientations Futures
2-benzyl-N,N'-diphenylmalonamide has several potential applications in various fields of science. Future research could focus on developing new methods for synthesizing 2-benzyl-N,N'-diphenylmalonamide that are more efficient and environmentally friendly. Further studies could also investigate the mechanism of action of 2-benzyl-N,N'-diphenylmalonamide and its effects on different types of microorganisms. In medicine, 2-benzyl-N,N'-diphenylmalonamide could be further explored as a potential anticancer and antiviral agent. In agriculture, 2-benzyl-N,N'-diphenylmalonamide could be used to develop new plant protection products that are more effective and less harmful to the environment. In industry, 2-benzyl-N,N'-diphenylmalonamide could be used to develop new disinfectants and bleaching agents that are more sustainable and cost-effective.
Applications De Recherche Scientifique
2-benzyl-N,N'-diphenylmalonamide has been extensively studied for its potential applications in various fields of science. In medicine, 2-benzyl-N,N'-diphenylmalonamide has been shown to possess antitumor, antibacterial, and antiviral properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer. 2-benzyl-N,N'-diphenylmalonamide has also been shown to be effective against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and viruses, such as herpes simplex virus (HSV).
In agriculture, 2-benzyl-N,N'-diphenylmalonamide has been used as a fungicide and bactericide to control plant diseases. It has been found to be effective against various pathogens, including fungi, bacteria, and viruses. 2-benzyl-N,N'-diphenylmalonamide has also been used as a preservative for fruits and vegetables to extend their shelf life.
In industry, 2-benzyl-N,N'-diphenylmalonamide has been used as a bleaching agent for textiles and paper. It has also been used as a disinfectant for water treatment, swimming pools, and spas. 2-benzyl-N,N'-diphenylmalonamide is preferred over other disinfectants due to its low toxicity, stability, and effectiveness against a wide range of microorganisms.
Propriétés
IUPAC Name |
2-benzyl-N,N'-diphenylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(23-18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(26)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKSGEJRLWYYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cycloheptyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4226360.png)

![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)


![N-[2-(5-{[1-(anilinocarbonyl)propyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4226393.png)
![3-(3-methoxyphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4226398.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)


![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4226423.png)

![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-iodobenzamide](/img/structure/B4226448.png)